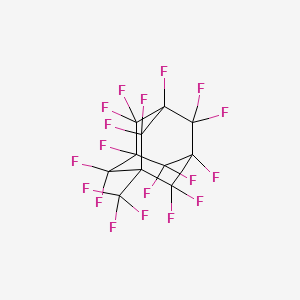

Perfluoromethyladamantane

描述

Contextualization within Fluorocarbon and Perfluoroalkane Research

Fluorocarbons and perfluoroalkanes are hydrocarbons in which hydrogen atoms have been replaced by fluorine atoms. This substitution dramatically alters the compound's properties. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and chemical stability. researchgate.net Perfluorinated compounds (PFCs) often exhibit low surface tension, high gas solubility (particularly for oxygen), and are both hydrophobic (water-repellent) and lipophobic (oil-repellent). researchgate.netlookchem.comresearchgate.net These characteristics make them valuable in a wide array of applications, from industrial surfactants to advanced materials. researchgate.net

The introduction of fluorine into organic molecules can drastically change their electronic properties and reactivity. researchgate.net Perfluorination often results in a significant increase in electronegativity and can lead to unique molecular arrangements and functionalities. researchgate.net Research in this area continually seeks to synthesize novel fluorinated compounds and explore their potential in materials science, medicine, and electronics. researchgate.netrsc.org

Significance of Adamantane (B196018) Cage Structures in Chemical Synthesis and Materials Science

Adamantane (C₁₀H₁₆) is the simplest diamondoid, possessing a rigid, strain-free, cage-like structure that is the basic unit of the diamond crystal lattice. wikipedia.orgwikipedia.org This unique three-dimensional structure provides exceptional thermal stability and a well-defined, predictable geometry. researchgate.net The adamantane cage serves as a robust scaffold in chemical synthesis, allowing for the precise spatial arrangement of functional groups. nih.gov

In materials science, adamantane and its derivatives are utilized for creating polymers with enhanced properties, such as those used in coatings. wikipedia.org Their cage-like structure can also be exploited in nanotechnology for the development of molecular building blocks for self-assembly and drug delivery systems. wikipedia.orgpensoft.net The incorporation of the adamantane moiety can improve the stability and pharmacokinetic properties of drug molecules. nih.gov The rigid framework can shield attached functional groups from metabolic degradation. researchgate.net

Overview of Perfluoromethyladamantane's Unique Position in Advanced Chemical Research

This compound combines the inherent properties of a perfluorinated compound with the structural rigidity of the adamantane core. This fusion results in a molecule with a unique set of characteristics that are of significant interest to researchers. It is noted for its hydrophobic and lipophobic nature, making it a candidate for creating highly repellent surface coatings. lookchem.com

The synthesis of perfluorinated adamantane derivatives, including those with carbonyl groups, has been a subject of investigation, highlighting the efforts to create functionalized cage molecules for further chemical transformations. acs.org While specific applications for perfluorinated adamantanes are still being established, their potential is recognized in various high-tech fields. researchgate.net For instance, fluorinated adamantane derivatives have been considered for their potential in photolithography due to their transparency and etching resistance. google.com Furthermore, this compound has been identified in studies related to oxygen-carrying liquids and the development of materials for biomedical applications, such as in cell culture and organ perfusion. researchgate.netrsc.orgresearchgate.netarvojournals.orggoogle.com.pg Its distinct properties make it a valuable building block for synthesizing more complex fluorinated molecules for specialized applications. lookchem.com

Structure

3D Structure

属性

CAS 编号 |

60096-00-6 |

|---|---|

分子式 |

C11F18 |

分子量 |

474.09 g/mol |

IUPAC 名称 |

1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane |

InChI |

InChI=1S/C11F18/c12-2-5(15,16)1(11(27,28)29)6(17,18)3(13,8(2,21)22)10(25,26)4(14,7(1,19)20)9(2,23)24 |

InChI 键 |

WKHMXCIUCCIPOU-UHFFFAOYSA-N |

SMILES |

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)C(F)(F)F |

规范 SMILES |

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)C(F)(F)F |

其他CAS编号 |

60096-00-6 |

同义词 |

F-MA perfluoromethyladamantane |

产品来源 |

United States |

Synthetic Methodologies for Perfluoromethyladamantane

Direct Fluorination Approaches to Perfluoromethyladamantane Synthesis

Direct fluorination methods involve the direct reaction of a hydrocarbon precursor, typically methyladamantane, with a potent fluorinating agent. These methods are characterized by their aggressive nature and the challenge of controlling the reaction to prevent fragmentation of the adamantane (B196018) core.

Elemental Fluorine (F₂) Mediated Perfluorination Techniques

The use of elemental fluorine (F₂) is a powerful but highly exothermic method for perfluorination. fcc.report Reactions involving F₂ and hydrocarbons can be explosive, necessitating carefully controlled conditions. 20.210.105 To manage this reactivity, techniques such as aerosol direct fluorination have been developed. This method involves spraying a solution of the hydrocarbon into a reactor with a stream of fluorine gas, often diluted with an inert gas like helium or nitrogen. 20.210.105dtic.mil

While this technique has been successfully used to convert adamantane to perfluoroadamantane (B1206606) in yields as high as 28%, the fluorination of methyladamantane can lead to ring-opened byproducts. dtic.mil The stability of the adamantane ring can be enhanced by prior partial fluorination of the substrate before the final exhaustive fluorination step. dtic.mil

Table 1: Aerosol Direct Fluorination of Adamantane

| Parameter | Value | Reference |

| Substrate | Adamantane | dtic.mil |

| Product | Perfluoroadamantane | dtic.mil |

| Overall Yield | 28% | dtic.mil |

| Major Product Fraction | 74.4% Perfluoroadamantane | dtic.mil |

Electrochemical Fluorination (ECF) Processes

Electrochemical fluorination (ECF), or the Simons process, provides an alternative route to perfluorinated compounds. This method involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (B91410) (HF). uni-wuerzburg.de While ECF is established for many organic compounds, its application to adamantane derivatives for complete perfluorination is less common and can be inefficient.

However, selective electrochemical fluorination has been successfully used to introduce fluorine atoms at the tertiary carbons of the adamantane skeleton by carefully controlling the oxidation potential. acs.orgnih.govresearchgate.netlookchem.com Using electrolytes like Et₃N-5HF, mono-, di-, tri-, and tetrafluoroadamantanes have been prepared from adamantane and its derivatives. acs.orgnih.govresearchgate.net This suggests that a stepwise ECF approach could potentially be employed, though direct perfluorination of methyladamantane in a single ECF process is not well-documented as a high-yield method.

Catalytic Fluorination Systems for this compound

Catalytic systems aim to improve the selectivity and efficiency of fluorination reactions. Recent research has explored the use of cobalt and manganese catalysts for the fluorination of saturated hydrocarbons. For instance, a high-valent cobalt-difluoride species has been proposed as the active oxidant in the fluorination of adamantane derivatives using Selectfluor as the fluorine source. nih.gov Another study demonstrated the use of a manganese porphyrin complex for the radical fluorination of unactivated C-H bonds. nsf.gov

While these systems show promise for selective fluorination, their application to the exhaustive fluorination required to produce this compound is still an emerging area of research. The development of catalysts that can withstand the harsh conditions of perfluorination and facilitate the complete replacement of all C-H bonds remains a significant challenge.

Indirect Synthetic Pathways for this compound

Indirect methods offer alternative strategies that can provide greater control over the fluorination process and potentially lead to higher yields of the desired product. These pathways involve either building upon a partially fluorinated adamantane core or constructing the entire adamantane cage from smaller, fluorinated precursors.

Synthesis from Partially Fluorinated Adamantane Precursors

This strategy involves starting with an adamantane derivative that already contains fluorine atoms or a trifluoromethyl group and then completing the fluorination process. For example, it has been noted that partial fluorination of an alkyladamantane substrate prior to exhaustive fluorination over a reagent like cobalt(III) fluoride (CoF₃) can stabilize the adamantane ring structure and lead to good yields of perfluoroalkyladamantanes. researchgate.net

The synthesis can begin with a more accessible precursor, such as 3-hydroxyadamantane-1-carboxylic acid, which can be fluorinated to introduce a trifluoromethyl group, creating a key intermediate for further functionalization and fluorination. researchgate.net This multi-step approach allows for more controlled and selective introduction of fluorine atoms, minimizing the fragmentation that can occur during aggressive, single-step direct fluorination of the parent hydrocarbon. dtic.mil

Construction of the Adamantane Cage with Fluorinated Methyl Groups

A more synthetically complex but highly controlled approach is the construction of the adamantane cage itself using building blocks that already contain trifluoromethyl groups. This method is not commonly reported specifically for this compound but represents a fundamental strategy in organic synthesis for creating complex, highly functionalized molecules. The principles of such a synthesis would involve the asymmetric construction of stereogenic carbon centers that feature a trifluoromethyl group. nih.gov

Reaction Pathway Analysis and Mechanistic Investigations in this compound Synthesis

The synthesis of this compound, a saturated hydrocarbon where all hydrogen atoms are replaced by fluorine, typically starts from methyladamantane or its derivatives. The complete substitution of hydrogen with fluorine atoms is a formidable chemical challenge, primarily due to the high energy of the C-F bond and the potential for the adamantane cage structure to fragment under harsh fluorination conditions. dtic.mil Several methods have been developed to achieve perfluorination, each with distinct reaction pathways and mechanisms.

Key synthetic methods include direct fluorination with elemental fluorine (F₂), fluorination using high-valency metal fluorides such as cobalt(III) fluoride (CoF₃), and electrochemical fluorination (ECF), also known as the Simons process. dtic.milresearchgate.netchimia.chdovepress.comcas.cnwikipedia.org20.210.105 Newer reagents like higher-valency nickel fluorides (NiF₃, NiF₄) have also been employed to achieve fluorination under milder conditions. google.com

The general synthetic approaches are summarized in the table below.

| Synthetic Method | Fluorinating Agent | Typical Substrate | Key Characteristics | Reference |

| Direct Gas-Phase Fluorination | Fluorine (F₂) | Adamantane derivatives | Highly exothermic, often leads to fragmentation; requires careful control of reaction conditions (e.g., dilution with inert gas). | dtic.mil20.210.105 |

| Fowler Process | Cobalt(III) Fluoride (CoF₃) | Methyladamantane | A common industrial method for perfluorination; high temperatures can cause ring-opening. Partial pre-fluorination can improve yields. | dtic.milresearchgate.netresearchgate.net |

| Electrochemical Fluorination (ECF) | Electric current in anhydrous HF | Methyladamantane-1-carboxylate | A cost-effective industrial process, but can result in low yields. Allows for selective fluorination by controlling potential. | dovepress.comlookchem.comnih.gov |

| High-Valency Metal Fluorides | Nickel(III/IV) Fluoride (NiF₃/NiF₄) | Adamantane derivatives | Allows for efficient fluorination at or below room temperature, reducing fragmentation. | google.com |

Exploration of Reaction Intermediates and Transition States

The mechanism of fluorination for adamantane scaffolds can proceed through either radical or ionic pathways, largely dependent on the fluorinating agent and conditions used.

Radical Mechanism: Direct fluorination with F₂ gas is generally considered a free-radical process. 20.210.105 The reaction is initiated by the homolytic cleavage of the relatively weak F-F bond (158 kJ/mol) to generate fluorine radicals (F•). These highly reactive radicals then abstract hydrogen atoms from the methyladamantane backbone, creating alkyl radical intermediates. These intermediates subsequently react with another fluorine molecule to form the C-F bond and regenerate a fluorine radical, propagating the chain reaction.

Initiation: F₂ → 2 F•

Propagation: R-H + F• → R• + HF

Propagation: R• + F₂ → R-F + F•

Ionic Mechanism: In contrast, many other fluorination methods, particularly those involving metal fluorides or occurring in polar solvents, are believed to proceed via an ionic mechanism. wikipedia.org The reaction is initiated by the formation of a highly stable tertiary adamantyl carbocation at one of the bridgehead positions. This stability is a hallmark of adamantane chemistry. The adamantyl cation then acts as an electrophile, reacting with a fluoride ion (F⁻) or another nucleophilic fluorine source to form the C-F bond. wikipedia.orgnih.gov Computational studies on related perfluorinated cage molecules suggest that these reactions involve high-energy intermediates and transition states. acs.orgacs.org The transition state for electrophilic fluorination is often depicted as a carbocation-like species, where the C-H bond is breaking and the C-F bond is beginning to form. 20.210.105

Influence of Reaction Conditions on Product Selectivity and Yield

The successful synthesis of this compound with a high yield and selectivity is critically dependent on the careful control of reaction conditions. The primary challenge is to achieve complete fluorination without causing the degradation or fragmentation of the adamantane core. dtic.milgoogle.com

Temperature: Temperature is a crucial parameter. High temperatures, often required for vapor-phase fluorination with CoF₃, can provide the activation energy needed for complete fluorination but also increase the likelihood of C-C bond cleavage, leading to a complex mixture of ring-opened byproducts and significantly lower yields of the desired this compound. dtic.mil Conversely, methods that operate at lower temperatures, such as those using NiF₄ (which can be effective at or below 20°C), have been shown to efficiently produce the fully fluorinated product without significant fragmentation. google.com

Catalyst and Reagent Choice: The choice of fluorinating agent directly impacts selectivity and yield. While CoF₃ is a powerful reagent, its high reactivity can be difficult to control. researchgate.net Electrochemical fluorination offers a higher degree of control; by carefully managing the anode potential, it is possible to achieve selective fluorination of the tertiary C-H bonds on the adamantane skeleton. lookchem.comnih.govresearchgate.net

Substrate Pre-fluorination: A key strategy to improve yields is the partial fluorination of the starting material before the final exhaustive fluorination step. Introducing some fluorine atoms into the methyladamantane structure stabilizes the adamantane ring, making it less susceptible to fragmentation during the more aggressive, later stages of fluorination over CoF₃. researchgate.net

The table below summarizes how different reaction parameters can affect the synthesis.

| Reaction Parameter | Influence on Synthesis | Outcome | Reference |

| Temperature | High temperatures increase reaction rate but also promote cage fragmentation. | Lower temperatures with highly reactive reagents (e.g., NiF₄) can increase yield. | dtic.milgoogle.com |

| Reaction Time | Insufficient time leads to incomplete fluorination; excessive time can increase byproduct formation. | Optimized reaction time is crucial for maximizing yield of the target compound. | mdpi.com |

| Control of Potential (ECF) | Allows for selective fluorination at specific positions on the adamantane core. | Can produce mono-, di-, tri-, or tetra-fluorinated adamantanes selectively. | lookchem.comnih.gov |

| Solvent | Can participate in the reaction, leading to undesired byproducts. | Choice of an inert solvent is critical for preventing side reactions. | mdpi.com |

Optimization Strategies for Scalable this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires a focus on process efficiency, cost-effectiveness, safety, and sustainability.

Process Efficiency and Green Chemistry Principles in Synthesis

Scalable production necessitates moving beyond batch processes to more efficient methods. Continuous-flow production, which is being developed for other perfluorocarbon systems, offers potential advantages such as improved heat and mass transfer, better reaction control, and enhanced safety. nih.govacs.org The Simons electrochemical fluorination process is inherently more scalable and cost-effective for industrial production than methods using expensive or highly hazardous reagents like F₂ gas, although yields can be a challenge. dovepress.comcas.cn

The principles of green chemistry are increasingly important in designing synthetic routes for fluorinated compounds to minimize environmental impact. numberanalytics.comnumberanalytics.com Key considerations include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant materials into the final product. cas.cn

Use of Safer Reagents: Shifting from highly toxic and hazardous reagents like elemental fluorine and HF to safer alternatives. dovepress.com Electrochemical methods, which use electricity as a "reagent," are considered a greener approach. numberanalytics.com

Energy Efficiency: Conducting syntheses at ambient temperature and pressure to reduce energy consumption. numberanalytics.com The development of catalysts that allow fluorination under milder conditions aligns with this principle. google.com

Waste Reduction: Minimizing or eliminating the formation of hazardous byproducts. numberanalytics.com Using recyclable ionic liquids as the medium for electrochemical fluorination is one strategy to reduce waste. lookchem.com

Purification and Isolation Methodologies for Research-Grade this compound

Obtaining research-grade this compound requires rigorous purification to remove partially fluorinated intermediates, ring-opened byproducts, and residual reagents. Due to the inert nature of perfluorocarbons, they are immiscible with many common solvents, which can be exploited during purification.

A multi-step purification process is typically employed:

Initial Filtration and Washing: The crude reaction mixture is often filtered to remove solid catalysts (like CoF₂). This is followed by washing with water to remove water-soluble inorganic salts and acids like HF. rsc.org

Solvent Extraction: Techniques like Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, tetrahydrofuran) can be used to selectively remove different types of impurities. rsc.org Solid-phase extraction (SPE) is another common technique for purifying perfluorinated compounds. dspsystems.eu

Adsorption Methods: Treatment with activated carbon is a widely used method to adsorb residual organic impurities from perfluorochemicals. mdpi.comnj.gov

Chromatography: For achieving high purity, column chromatography is an effective method. cnrs.frmdpi.com The choice of stationary and mobile phases is critical for separating the target compound from structurally similar impurities.

Distillation: Given that perfluorocarbons are often volatile, distillation can be used for purification, though the high boiling point of this compound may require vacuum distillation.

The final purity of the research-grade material is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Perfluoromethyladamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful method for determining the structure of molecules. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comox.ac.uk For perfluoromethyladamantane, both ¹⁹F and ¹³C NMR are particularly informative.

High-Resolution ¹⁹F NMR and ¹³C NMR Spectroscopy of this compound

¹⁹F NMR Spectroscopy:

Fluorine-19 (¹⁹F) is a highly sensitive nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. wikipedia.org This makes ¹⁹F NMR an excellent technique for analyzing fluorine-containing compounds like this compound. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and allows for detailed structural analysis. wikipedia.orgnih.gov In the case of this compound, the ¹⁹F NMR spectrum would exhibit distinct signals for the fluorine atoms of the trifluoromethyl group and the fluorine atoms directly attached to the adamantane (B196018) cage. The chemical shifts of these signals provide information about the electronic environment of the fluorine nuclei.

Key Features of ¹⁹F NMR in this compound Analysis:

High Sensitivity: Due to the properties of the ¹⁹F nucleus, the technique is highly responsive. wikipedia.org

Wide Chemical Shift Range: Reduces the likelihood of signal overlap, simplifying spectral interpretation. wikipedia.orgnih.gov

Structural Information: The chemical shifts and coupling constants reveal details about the molecular structure.

¹³C NMR Spectroscopy:

While the natural abundance of the NMR-active ¹³C isotope is low (~1%), ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. pressbooks.pub For this compound, the ¹³C NMR spectrum would show signals corresponding to the different carbon environments within the adamantane cage and the methyl group. The chemical shifts are influenced by the electronegativity of the attached fluorine atoms, causing significant downfield shifts for the fluorinated carbons. pressbooks.publibretexts.org

Expected ¹³C NMR Data for this compound:

Signals for the quaternary carbons of the adamantane cage.

Signals for the CH groups of the adamantane cage.

A distinct signal for the carbon of the trifluoromethyl group.

Due to the low natural abundance of ¹³C, techniques like proton decoupling are often employed to enhance signal intensity. pressbooks.pub

Quantitative NMR (qNMR) for Purity Assessment and Impurity Identification

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. mdpi.combruker.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.comdiva-portal.org

For this compound, ¹⁹F qNMR would be particularly advantageous. nih.govdiva-portal.org The low probability of signal overlap in ¹⁹F NMR spectra makes it easier to find a clean, well-resolved signal for quantification. diva-portal.org

The qNMR process generally involves:

Adding a known amount of an internal standard to a precisely weighed sample of the analyte. ox.ac.uk

Acquiring the NMR spectrum under conditions that ensure accurate integration of the signals. acs.org

Comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. ox.ac.uk

This allows for the calculation of the analyte's purity. ox.ac.uk qNMR can also be used to identify and quantify impurities if their signals are visible in the spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. nih.govinnovareacademics.inbioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. innovareacademics.inmeasurlabs.com

For this compound, HRMS would be used to:

Confirm the Molecular Formula: By comparing the experimentally measured exact mass with the calculated theoretical mass of the proposed molecular formula (C₁₁F₂₀), the identity of the compound can be confirmed with a high degree of confidence.

Identify Molecular Ions: The HRMS spectrum would show a peak corresponding to the molecular ion [M]⁺ or other adducts, confirming the molecular weight.

The high resolution of HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org It is an ideal method for analyzing complex mixtures and assessing the purity of volatile compounds like this compound. nist.govthermofisher.com

The GC-MS analysis process involves:

Separation: The sample is injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. thermofisher.com Each component elutes from the column at a specific retention time. etamu.edu

Ionization and Fragmentation: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. etamu.edu

Detection: The mass spectrometer then separates and detects the resulting ions based on their m/z ratio, generating a mass spectrum for each component. etamu.edu

Applications of GC-MS for this compound:

Purity Assessment: The resulting chromatogram will show a major peak for this compound and smaller peaks for any impurities. The relative peak areas can provide a semi-quantitative measure of purity.

Impurity Identification: The mass spectrum of each impurity peak can be used to identify its structure, often by comparison to a spectral library.

Confirmation of Identity: The mass spectrum of the main peak provides a characteristic fragmentation pattern that serves as a fingerprint for this compound, confirming its identity. wikipedia.org

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "fingerprint" of a molecule based on its bond vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. specac.comnih.gov These absorption events create a spectrum that is characteristic of the molecule's structure. nih.gov For complex molecules like perfluorinated adamantanes, FTIR is crucial for confirming the presence of specific bonds, particularly the strong carbon-fluorine (C-F) and the carbon-carbon (C-C) bonds that form the cage structure.

While specific, detailed FTIR spectral data for this compound is not extensively detailed in the surveyed literature, research on the closely related compound, perfluoroadamantane (B1206606), offers significant insight. In a comprehensive study, the FTIR spectra of perfluoroadamantane were recorded and analyzed. researchgate.net The interpretation was supported by quantum chemical computations, which showed a good correlation between experimental and calculated frequencies. researchgate.net The analysis successfully identified 17 of the 22 expected fundamental vibrational bands. researchgate.net The dominant peaks in the spectra are attributed to the various stretching and bending modes of the C-F and C-C bonds.

Table 1: Representative Vibrational Modes for Perfluoroadamantane (Data derived from studies on the closely related perfluoroadamantane and presented as an illustrative example)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-C Stretching | 1300 - 1330 |

| C-F Stretching | 1100 - 1300 |

| CF₂ Bending/Wagging | 500 - 700 |

This table is illustrative and based on data for related perfluorinated diamondoids. The exact peak positions for this compound would require direct experimental measurement.

Raman Spectroscopy

Raman spectroscopy is a complementary, non-destructive technique that analyzes the light scattered from a sample when illuminated by a high-intensity laser. spectra-analysis.com The resulting Raman spectrum provides detailed information about a material's chemical structure, phase, and crystallinity. spectra-analysis.com

Table 2: Experimental and Calculated Raman Peaks for Per-fluorinated-triamantane (Data from a study on a related perfluorinated diamondoid, presented for illustrative purposes)

| Experimental Peak (cm⁻¹) | Calculated Peak (cm⁻¹) | Assignment |

|---|---|---|

| ~1305, ~1329 | ~1300-1330 | C-C Stretching Modes |

| ~500-600 | ~500-600 | CF₂ Bending/Scissoring |

Source: Derived from findings on per-fluorinated-triamantane. bris.ac.uk The study noted that calculations tend to overestimate the intensity of the ~1300 cm⁻¹ peak relative to the lower frequency modes. bris.ac.uk

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography and diffraction techniques are indispensable for determining the three-dimensional atomic and molecular structure of a crystalline solid. google.com.pg By measuring the angles and intensities of diffracted X-ray beams, a detailed picture of the electron density, atomic positions, and chemical bonds within a crystal can be produced. google.com.pg

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including exact bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing). arvojournals.orgdtic.mil This technique requires a high-quality single crystal of the compound. nih.gov

A review of the available scientific literature did not yield a solved single-crystal X-ray structure for this compound. However, were such an analysis performed, it would provide unambiguous data on its molecular geometry. For example, studies on other complex molecules yield precise data such as the space group, unit cell dimensions, and refinement statistics like the R-value, which indicates the goodness of fit between the experimental data and the final structural model. rcsb.orgrcsb.org For this compound, SC-XRD would confirm the adamantane cage integrity after perfluorination and the precise geometry of the trifluoromethyl group attachment.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline (powder) samples. acs.orgchemicalbook.com It is exceptionally useful for identifying the crystalline phases present in a bulk sample, as the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. acs.orgmdpi.com

Specific powder diffraction patterns for this compound have not been published in the reviewed literature. A PXRD analysis would be critical for quality control in a synthetic setting, allowing for the verification of the crystalline phase of the final product and ensuring its purity by detecting any crystalline impurities. researchgate.net The data, presented as a plot of intensity versus the diffraction angle (2θ), could be indexed to determine the unit cell parameters of the bulk material. scielo.org.mx

Microscopic Techniques for Morphological and Surface Characterization (if applicable to material forms)

Microscopic techniques are employed to visualize the morphology and surface features of materials. researchgate.net While direct morphological imaging of this compound solid forms (e.g., via Scanning Electron Microscopy or Atomic Force Microscopy) is not reported in the surveyed literature, its surface characteristics have been investigated through its interaction with biological systems.

In studies evaluating the surface reactivity of various perfluorocarbon liquids, anchorage-dependent fibroblasts were plated at the interface between the liquid and a culture medium. arvojournals.orgresearchgate.net When this compound was used as the liquid substrate, most cells did not attach. arvojournals.orgresearchgate.net The few cells that did adhere exhibited only minimal spreading and failed to achieve the normal flattened morphology required for proliferation. arvojournals.orgresearchgate.net This behavior provides an indirect characterization of the surface properties of this compound, indicating a surface that does not support typical cell adhesion and growth.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of the surface of a sample. tedpella.comnih.gov It works by scanning the surface with a focused beam of electrons. The interaction of these electrons with the atoms of the sample produces various signals that contain information about the surface's topography and composition. tedpella.com

Theoretical Application to this compound:

If SEM were used to analyze this compound, it could provide detailed information on the following:

Crystal Morphology: For crystalline samples of this compound, SEM could reveal the shape, size, and distribution of individual crystals. This is crucial for understanding its packing behavior and polymorphism.

Surface Topography: The technique can show surface features of thin films or coatings made from this compound, such as roughness, texture, and the presence of any defects like cracks or pores. wikipedia.org

Particle Analysis: If this compound were in a powdered or particulate form, SEM could be used to determine the size distribution and morphology of these particles.

Hypothetical Data Table for SEM Analysis:

Since no experimental data exists, the following table illustrates the type of parameters that would be documented in a typical SEM analysis of a crystalline compound.

| Parameter | Description | Hypothetical Value Range for a Crystalline Organic Compound |

| Magnification | The extent to which the sample is enlarged. | 100x - 50,000x |

| Accelerating Voltage | The voltage used to accelerate the electrons, affecting penetration depth and resolution. | 5 - 20 kV |

| Working Distance | The distance between the final lens and the sample. | 5 - 15 mm |

| Observed Features | A qualitative description of the surface morphology. | Well-defined crystal facets, aggregates of microcrystals. |

| Crystal Size Range | The measured size of individual crystals or agglomerates. | 1 - 50 µm |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. researchgate.net As the electrons pass through, they interact with the sample, forming an image that is magnified and focused onto a detector. researchgate.net TEM offers significantly higher resolution than SEM, capable of revealing details at the atomic level. nih.gov

Theoretical Application to this compound:

For a compound like this compound, TEM analysis would require the sample to be prepared as an extremely thin film or as nanoparticles. The potential findings could include:

Internal Structure: TEM can visualize the internal structure of crystalline materials, including the arrangement of crystal lattices and the presence of dislocations or defects. nih.gov

Nanoparticle Characterization: If this compound were synthesized as nanoparticles, TEM would be essential for determining their precise size, shape, and crystallinity.

Electron Diffraction: TEM instruments can generate electron diffraction patterns, which provide information about the crystal structure of the material. This could be used to confirm the crystalline phase of this compound.

Hypothetical Data Table for TEM Analysis:

The following table illustrates the kind of data that would be collected in a TEM study.

| Parameter | Description | Hypothetical Value Range for Nanocrystalline Material |

| Accelerating Voltage | The energy of the electron beam. Higher voltages are used for higher resolution. | 120 - 300 kV |

| Imaging Mode | The method used to form the image, such as Bright-Field or Dark-Field. | Bright-Field, High-Resolution TEM (HRTEM) |

| Observed Features | Details observed in the microstructure. | Crystalline domains, lattice fringes, grain boundaries. |

| Lattice Spacing | The distance between planes of atoms in the crystal, measured from HRTEM images or diffraction patterns. | 0.2 - 0.5 nm |

| Particle Size | The diameter of individual nanoparticles, if applicable. | 10 - 100 nm |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides extremely high-resolution, three-dimensional images of a sample surface. It functions by scanning a sharp mechanical probe attached to a cantilever across the surface. nih.gov By measuring the deflection of the cantilever due to forces between the tip and the sample, a topographic map of the surface is generated.

Theoretical Application to this compound:

AFM would be particularly useful for studying thin films or self-assembled monolayers of this compound. Key insights would include:

Surface Roughness: AFM can provide quantitative data on the roughness of a surface at the nanometer scale. This would be relevant for applications where a smooth, uniform coating of this compound is required.

Film Thickness and Uniformity: The technique can be used to measure the thickness of thin films and assess their uniformity across a substrate.

Molecular Ordering: In high-resolution mode, AFM can sometimes visualize the arrangement of individual molecules in a self-assembled layer, providing insight into how this compound molecules pack on a surface.

Hypothetical Data Table for AFM Analysis:

This table shows typical parameters that would be reported from an AFM analysis of a thin film.

| Parameter | Description | Hypothetical Value for an Organic Thin Film |

| Scan Size | The dimensions of the area being imaged. | 1 µm x 1 µm |

| Imaging Mode | The operational mode, such as contact or tapping mode. Tapping mode is often used for soft samples. | Tapping Mode |

| Root Mean Square (RMS) Roughness | A statistical measure of the overall roughness of the surface. | 0.5 - 5.0 nm |

| Peak-to-Valley Distance | The vertical distance between the highest and lowest points on the surface within the scanned area. | 5 - 50 nm |

| Film Thickness | The average height of the film, often measured by imaging a scratch in the film. | 20 - 200 nm |

Computational Chemistry and Theoretical Investigations of Perfluoromethyladamantane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Perfluoromethyladamantane at the molecular level. These methods provide a theoretical framework for examining its electronic structure and predicting its stability.

Density Functional Theory (DFT) has been a important tool for investigating perfluorinated cage-like molecules. wikipedia.orgaps.org Studies on perfluorinated adamantane (B196018), a closely related structure, have revealed significant insights into the energetics and bonding of such systems. A key finding is the "perfluoro cage effect" (PCE), a phenomenon where perfluorinated polyhedral molecules exhibit a low-energy lowest unoccupied molecular orbital (LUMO) formed from the overlapping inward-pointing lobes of the C-F σ* orbitals. nih.govchemrxiv.orgacs.orgresearchgate.net This unique electronic structure allows the molecule to encapsulate an electron within its central cavity, leading to a significant electron affinity (EA). nih.govchemrxiv.org

DFT calculations predict that perfluoroadamantane (B1206606) has a moderate, positive adiabatic electron affinity, estimated to be around 1.09 eV. nih.gov This suggests a considerable stabilization of an added electron within the cage. The stability of complexes formed by perfluorinated adamantane derivatives with Lewis bases has also been analyzed. ub.edu These studies show that the increased stability of these complexes is primarily due to enhanced electrostatic and orbital interactions. ub.edu Upon fluorination, the LUMO energies of adamantane-based Lewis acids decrease significantly, which in turn increases the orbital interaction energies with donor molecules. ub.edu For instance, the fluorination of bora- and ala-adamantane derivatives leads to a substantial decrease in their LUMO energies, making them stronger Lewis acids. ub.edu

Vibrational analysis using scaled B3-LYP/6-31G harmonic force fields has also been employed to interpret the experimental vibrational spectra of perfluoroadamantane, allowing for a detailed understanding of its structural dynamics. researchgate.net

| Compound | Adiabatic EA (eV) |

| Perfluorinated Prismane | 0.97 |

| Perfluorinated Cubane | 1.55 |

| Perfluorinated Pentaprismane | 1.98 |

| Perfluorinated Hexaprismane | 2.15 |

| Perfluorinated Adamantane | 1.09 |

| Perfluorinated Dodecahedrane | 3.44 |

| Perfluorinated Buckminsterfullerene (C₆₀F₆₀) | 3.87 |

| Data sourced from DFT calculations exploring the perfluoro cage effect. nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer the potential for highly accurate molecular orbital analysis. rub.dechemrxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Complete Active Space Self-Consistent Field (CASSCF), provide a rigorous mathematical approximation of the molecular system. google.comnih.gov For a molecule like this compound, ab initio calculations could yield precise details about its electronic ground state, excited states, and the nature of its chemical bonds.

While specific high-accuracy ab initio molecular orbital analyses dedicated solely to this compound are not extensively documented in the reviewed literature, the application of these methods is crucial for validating results from DFT and for investigating phenomena where DFT may have limitations, such as in systems with non-trivial electron correlation effects. google.com The goal of these calculations is to solve the time-independent Schrödinger equation for the electronic wavefunction, providing a fundamental description of the molecule's electronic properties. rub.de

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, offering insights into conformational changes, protein-ligand interactions, and other dynamic processes. galaxyproject.orgbiorxiv.orgfortunejournals.com

While specific MD simulation studies focusing on this compound in different solvents were not prominent in the surveyed literature, this computational approach is well-suited for such investigations. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules, allowing for the calculation of properties like solvation free energy. semanticscholar.org Such simulations would reveal how the solvent environment affects the conformational preferences and dynamics of the perfluorinated cage. For adamantane derivatives used in drug design, MD simulations have been employed to understand their stability and movement within biological environments like protein binding sites. semanticscholar.orgnih.govnih.gov A similar approach for this compound would elucidate its behavior in both aqueous and organic media, which is critical for applications ranging from materials science to biomedical uses.

The aggregation and phase transition behavior of molecules are critical to understanding their macroscopic properties. Computational studies, particularly MD or Monte Carlo simulations, can probe the underlying mechanisms of these phenomena. eurekalert.orgfrontiersin.orgnih.govnih.gov For perfluorinated compounds, which are known for their unique phase behavior often involving both hydrophobic and fluorophilic interactions, understanding aggregation is key.

Direct computational studies on the aggregation and phase transitions of this compound were not found in the provided research. However, experimental work has noted the use of this compound in emulsions, which are systems predicated on the controlled aggregation of immiscible phases. google.com Ultrasonic studies have also been applied to colloidal dispersions containing this compound to investigate size and stability, which are related to aggregation phenomena. researchgate.net Theoretical studies on related systems, such as the phase separation of proteins, show that aberrant phase transitions can lead to the formation of aggregates. frontiersin.orgnih.gov Applying similar computational models to this compound could predict its tendency to self-associate or form distinct phases under various conditions of temperature, pressure, and concentration.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry provides indispensable tools for predicting reaction mechanisms and mapping potential energy surfaces, which is crucial for understanding the reactivity of a molecule. sciforum.netrsc.orgresearchgate.netnih.gov

Research into the reactivity of perfluorinated adamantane derivatives has provided valuable data. ub.edunih.gov Computational studies on adamantane-based Lewis acids have predicted the thermodynamics of reactions such as hydrogen splitting. ub.edunih.gov These studies show that the perfluorination of the adamantane skeleton significantly enhances its Lewis acidity, making the heterolytic splitting of molecular hydrogen highly exothermic and exergonic. ub.edu The calculations map out the reaction pathway, identifying transition states and demonstrating the kinetic stability of the perfluorinated structures. nih.gov

Furthermore, computational predictions have been used to understand the pathways of adamantane functionalization. For example, theoretical studies can help determine whether a reaction will proceed via a radical or an electrophilic ionic pathway by comparing the energy landscapes of the competing mechanisms. mdpi.com While a comprehensive reaction map for this compound is not yet available, these related studies demonstrate the power of computational methods to predict its likely chemical behavior and guide synthetic efforts.

Computational Elucidation of Fluorination and Derivatization Pathways

Computational methods are pivotal in mapping out the potential pathways for the synthesis and modification of this compound. Through techniques like Density Functional Theory (DFT), scientists can model the step-wise process of fluorination, identifying the most energetically favorable routes and predicting potential intermediates and transition states. nih.gov This is crucial for optimizing reaction conditions to achieve high yields and selectivity, minimizing the formation of partially fluorinated or undesired byproducts.

Similarly, computational studies can elucidate the mechanisms of various derivatization reactions. By simulating the interaction of this compound with different reagents, researchers can predict the most likely sites of reaction on the adamantane cage. This is particularly important for this molecule, where the high degree of fluorination significantly influences the reactivity of the remaining C-H or functionalized positions. These theoretical investigations guide synthetic chemists in designing novel derivatives with tailored properties for specific applications.

Prediction of Reactivity and Selectivity in Chemical Transformations

Predicting the reactivity and selectivity of chemical transformations involving this compound is a key area where computational chemistry excels. Machine learning models, often trained on large datasets of chemical reactions, can predict the outcomes of transformations with remarkable accuracy. rsc.orgrsc.org These models can learn the subtle electronic and steric factors that govern whether a reaction will occur and at which position on the molecule. rsc.org

For instance, in substitution reactions, computational models can help predict whether a nucleophile will attack a specific carbon atom on the this compound framework. rsc.org This predictive capability is invaluable for designing efficient synthetic routes and for understanding the fundamental principles that govern the molecule's chemical behavior. By combining machine-learned representations with quantum mechanical descriptors, these predictive tools can achieve high accuracy in forecasting the major products of various chemical transformations. rsc.org

Table 1: Computational Methods in Reactivity Prediction

| Computational Technique | Application in this compound Chemistry | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling fluorination and derivatization pathways. nih.gov | Energetically favorable routes, transition states, and intermediates. |

| Machine Learning Models | Predicting outcomes of chemical transformations. rsc.orgrsc.org | Reaction selectivity and identification of major products. rsc.orgrsc.org |

Predictive Modeling for Structure-Performance Relationships in Advanced Materials Science

The unique properties of this compound, such as its high thermal stability and chemical inertness, make it a promising candidate for advanced materials. Predictive modeling plays a crucial role in establishing the relationship between the molecular structure of this compound-based materials and their macroscopic performance. researchgate.netnumberanalytics.comkfupm.edu.sa This understanding is fundamental to designing materials with tailored properties for specific applications. numberanalytics.comkfupm.edu.sa

By employing computational simulations, researchers can predict how incorporating this compound into polymers or other matrices will affect properties like thermal conductivity, mechanical strength, and dielectric constant. e3s-conferences.orglaccei.org These models can simulate the interactions between this compound molecules and the surrounding material at an atomic level, providing insights that are difficult to obtain experimentally.

Materials informatics, a field that integrates computational tools and data science, is increasingly used to accelerate the discovery and optimization of new materials. materials.zone By creating large datasets of computationally predicted properties for various this compound-containing structures, researchers can use machine learning algorithms to identify promising candidates for applications ranging from high-performance lubricants to advanced dielectrics. e3s-conferences.org This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error experimental methods. patheon.com

Table 2: Predicted Performance Enhancements in this compound-Based Materials

| Material Property | Predicted Enhancement with this compound | Potential Application |

|---|---|---|

| Thermal Stability | Increased resistance to thermal degradation. | High-temperature polymers and lubricants. |

| Chemical Inertness | Enhanced resistance to chemical attack. | Protective coatings and chemically resistant materials. |

| Dielectric Properties | Low dielectric constant and loss. | Advanced electronic components and insulators. |

Reactivity and Chemical Transformations of Perfluoromethyladamantane

Intrinsic Chemical Inertness and Stability under Extreme Conditions

The adamantane (B196018) cage is known for its thermodynamic stability, and perfluorination significantly enhances this property. The substitution of all hydrogen atoms with fluorine atoms in the adamantane core and the methyl group results in a molecule with remarkable chemical inertness. This stability is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.

The electron-withdrawing nature of the fluorine atoms also plays a crucial role in the compound's stability. This inductive effect reduces the electron density of the carbon skeleton, making it less susceptible to attack by electrophiles and nucleophiles. Consequently, perfluoromethyladamantane is resistant to a wide range of chemical reagents and harsh conditions, including strong acids, bases, and oxidizing agents.

While specific experimental data on the stability of this compound under extreme conditions such as high pressure and temperature is limited, the behavior of other perfluorinated compounds suggests a high degree of resilience. For instance, perfluoroalkanes are known for their exceptional thermal stability, often requiring temperatures above 600°C for decomposition. It is anticipated that this compound would exhibit similar or even enhanced stability due to the rigid and strain-free adamantane core.

Table 1: Comparison of Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-H | ~100 |

| C-C | ~83-85 |

| C-F | ~116 |

This table provides a general comparison of bond energies and illustrates the exceptional strength of the C-F bond, which is a key contributor to the inertness of perfluorinated compounds.

Strategies for Functionalizing the this compound Core

Despite its inherent inertness, the functionalization of the this compound core is a significant area of interest for the synthesis of advanced materials and specialty chemicals. The primary challenge lies in the selective activation of the exceptionally strong C-F bonds.

One potential strategy involves reductive defluorination using strong reducing agents or transition metal complexes. This approach aims to cleave C-F bonds to generate reactive intermediates that can be trapped by various electrophiles. However, controlling the regioselectivity of such reactions on a fully fluorinated adamantane core is a considerable synthetic hurdle.

Another approach could be the use of radical reactions . While C-F bonds are generally resistant to homolytic cleavage, under specific conditions, such as high temperatures or photochemical activation, the formation of perfluoroalkyl radicals might be possible. These radicals could then participate in addition or substitution reactions.

Furthermore, the development of highly reactive reagents, such as frustrated Lewis pairs (FLPs), has shown promise in the activation of C-F bonds in other perfluorinated systems. The application of such methodologies to this compound could potentially open new avenues for its functionalization. It is important to note that these are speculative strategies based on the reactivity of analogous perfluorinated compounds, and specific studies on this compound are scarce.

Reaction Pathways Involving the Perfluoromethyl Group

Thermally induced cleavage of the adamantane-CF3 bond would lead to the formation of a perfluoromethyl radical (•CF3) and an adamantyl radical. The highly reactive •CF3 radical is a key intermediate in many chemical transformations.

Reactions involving nucleophilic attack on the carbon atom of the CF3 group are generally difficult due to the steric hindrance and the strong electron-withdrawing nature of the fluorine atoms. However, under specific enzymatic or biomimetic conditions, transformations of the trifluoromethyl group have been observed in other molecules.

Radical and Ionic Reactions of this compound

Radical Reactions:

The generation of radicals from this compound is a challenging task due to the strength of the C-F and C-C bonds. However, if formed, adamantyl radicals exhibit unique stability due to the rigid cage structure. A perfluorinated adamantyl radical would be a highly reactive intermediate.

Potential pathways to generate radicals include:

Homolytic cleavage of a C-F or C-C bond at very high temperatures.

Electron transfer reactions, where this compound could act as an electron acceptor to form a radical anion.

Once formed, these radicals could undergo a variety of reactions, including:

Addition to unsaturated systems.

Hydrogen atom abstraction from a suitable donor.

Coupling with other radicals.

Ionic Reactions:

The formation of carbocations from this compound is highly unfavorable due to the powerful electron-withdrawing effect of the fluorine atoms, which would severely destabilize any positive charge on the carbon skeleton. Bridgehead carbocations in adamantane itself are already less stable than their open-chain counterparts, and perfluorination would exacerbate this instability.

Conversely, the formation of carbanions might be more feasible. The electron-withdrawing fluorine atoms could stabilize a negative charge on the adamantane core. However, the generation of such carbanions would require extremely strong bases and anhydrous conditions. If formed, these perfluorinated adamantyl anions could act as potent nucleophiles in various substitution and addition reactions.

Photochemical and Thermochemical Transformations

Photochemical Transformations:

Perfluorinated compounds are generally transparent to UV light of longer wavelengths. However, under irradiation with high-energy UV light (short wavelengths), excitation of the C-F or C-C bonds can occur, potentially leading to their cleavage.

The photochemical reactions of this compound are largely unexplored. However, based on the behavior of other perfluorinated molecules, potential photochemical transformations could include:

Photoisomerization: Rearrangement of the adamantane cage structure.

Photodissociation: Cleavage of a C-F or C-C bond to generate radical intermediates.

Photoaddition: Reaction with other molecules in their excited state.

Thermochemical Transformations:

As previously mentioned, this compound is expected to possess high thermal stability. At elevated temperatures, the weakest bonds in the molecule are likely to be the C-C bonds of the adamantane cage.

The thermochemical decomposition of this compound would likely proceed through a complex series of radical reactions, leading to the formation of smaller perfluorinated fragments. The ultimate products of complete thermal decomposition in the presence of an oxygen source would be carbon dioxide (CO2) and hydrogen fluoride (B91410) (HF).

Table 2: Summary of Potential Reactivity

| Reaction Type | Reactivity of this compound | Key Intermediates |

| Nucleophilic Attack | Very low | - |

| Electrophilic Attack | Very low | - |

| Radical Reactions | Requires harsh conditions to initiate | Perfluoroalkyl radicals |

| Ionic Reactions (Cationic) | Extremely unfavorable | Perfluorinated carbocations (highly unstable) |

| Ionic Reactions (Anionic) | Potentially feasible with strong bases | Perfluorinated carbanions |

| Photochemical Reactions | Requires high-energy UV light | Excited states, radicals |

| Thermochemical Reactions | High stability, decomposition at >600°C | Radicals |

This interactive table summarizes the expected reactivity of this compound based on the principles of physical organic chemistry and the known behavior of related fluorinated compounds.

Applications of Perfluoromethyladamantane in Materials Science and Engineering

Role in Advanced Materials Design and Fabrication

The incorporation of perfluoromethyladamantane into material structures offers a versatile strategy for developing next-generation materials with precisely controlled properties. Its bulky and rigid nature, combined with the chemical inertness of its perfluorinated substituents, allows for the creation of materials that can perform reliably in demanding environments.

The integration of this compound into fluoropolymer architectures is a key area of research aimed at enhancing the performance of these already robust materials. Fluoropolymers are known for their exceptional chemical resistance and thermal stability, properties that are further augmented by the inclusion of the adamantane (B196018) cage structure. sigmaaldrich.com The bulky this compound moiety can disrupt polymer chain packing, leading to a more amorphous structure. This can improve processability and solubility, which are often challenges with highly crystalline fluoropolymers like polytetrafluoroethylene (PTFE). sigmaaldrich.com

The synthesis of such polymers can be achieved through the copolymerization of fluorinated monomers with monomers containing the this compound group. rsc.org20.210.105 This approach allows for the tuning of the final material's properties by varying the concentration of the adamantane-containing monomer. The resulting fluoropolymers are candidates for applications requiring extreme durability, such as high-performance seals, gaskets, and protective coatings in the aerospace and chemical processing industries. pageplace.de

In the field of membrane technology, the incorporation of adamantane derivatives has been shown to enhance gas separation performance. The rigid and bulky nature of the adamantane cage creates increased free volume within the polymer matrix, which can lead to higher gas permeability. researchgate.netresearchgate.net When this is combined with the perfluorinated nature of the substituents, as in this compound, the resulting membranes are expected to exhibit not only high permeability but also excellent chemical resistance, making them suitable for aggressive gas separation environments.

Research into adamantane-containing polymers for membrane applications has demonstrated their potential for separating gases like carbon dioxide from nitrogen. researchgate.net The introduction of the this compound moiety into polymer backbones for membrane applications is a promising strategy for developing next-generation membranes for natural gas purification, hydrogen recovery, and carbon capture. nih.gov The low swelling and high rigidity imparted by the adamantane structure can also improve the selectivity and durability of the membranes. nih.gov

This compound is a promising candidate for the formulation of advanced thin films and coatings due to the low surface energy and high hydrophobicity conferred by its perfluorinated groups. sigmaaldrich.com These properties are highly desirable for creating self-cleaning, anti-fouling, and corrosion-resistant surfaces. Thin films incorporating this compound can be deposited using various techniques, including solution casting and vapor deposition methods.

The unique combination of properties makes these coatings suitable for a wide range of specialized applications. For instance, in the electronics industry, thin films with low dielectric constants are crucial for manufacturing high-performance microchips. The incorporation of bulky, fluorinated adamantane moieties has been shown to lower the dielectric constant of polymers. rsc.orgacs.org Furthermore, the high thermal stability of this compound ensures that these coatings can withstand the high temperatures encountered during electronic device fabrication and operation.

Engineering of Specific Material Characteristics via this compound Inclusion

The deliberate inclusion of this compound into polymer systems allows for the precise engineering of material properties to meet the demands of specific applications. By leveraging the distinct characteristics of this compound, researchers can tailor the optical, electronic, thermal, and chemical properties of materials.

The incorporation of perfluorinated groups is a well-established strategy for lowering the refractive index of polymers. scipoly.comspecialchem.com this compound, with its high fluorine content, is expected to significantly reduce the refractive index of polymers into which it is incorporated. psu.eduresearchgate.net This is particularly valuable for applications in optics and photonics, such as the fabrication of low-loss optical waveguides and anti-reflective coatings. researchgate.net Research on adamantane-containing polyimides has demonstrated their excellent optical transparency. rsc.org

In the realm of electronics, the low polarizability of the C-F bond contributes to a low dielectric constant. rsc.org Polymers containing adamantane have been synthesized and shown to possess low dielectric constants, making them suitable for use as interlayer dielectrics in integrated circuits to reduce signal delay and power consumption. rsc.orgacs.org The this compound moiety, combining both the bulky adamantane structure and fluorine atoms, is a promising component for the design of next-generation low-k dielectric materials.

The adamantane cage is known for its exceptional thermal stability, a property that is transferred to polymers containing this moiety. usm.edu The incorporation of adamantane into polymer backbones has been shown to significantly increase their glass transition temperatures (Tg) and thermal decomposition temperatures. usm.eduacs.org The presence of strong C-F bonds in this compound further enhances this thermal stability. sigmaaldrich.com The thermal degradation of fluoropolymers often proceeds at very high temperatures, and the inclusion of the stable adamantane structure is expected to further elevate the operational temperature limits of these materials. nih.govnih.govresearchgate.nettainstruments.com

From a chemical stability perspective, fluoropolymers are renowned for their resistance to a wide range of chemical environments. nih.gov This inertness is a direct result of the high bond energy of the C-F bond and the shielding effect of the fluorine atoms. sigmaaldrich.com The integration of the this compound group into a polymer matrix will undoubtedly enhance its chemical resistance, making the resulting material suitable for use in harsh chemical processing, and other applications where exposure to corrosive substances is a concern.

Surface Modification and Interface Engineering in Multicomponent Materials

While direct research on this compound for surface modification is limited, the broader class of fluorinated molecules is widely used to alter the surface properties of materials. Fluorinated compounds are known to migrate to the surface of a material, creating a low-energy interface. This can be particularly useful in multicomponent materials to control wetting, adhesion, and compatibility between different phases.

For instance, in polymer blends or composites, the introduction of a fluorinated additive can lead to the formation of a fluorinated layer at the interface, which can act as a compatibilizer or a barrier layer. The hypothetical application of this compound in this context would leverage its rigid structure to create a stable and well-defined interfacial layer.

Table 1: Hypothetical Effects of this compound on Surface Properties

| Property | Expected Effect | Rationale |

| Surface Energy | Significant Reduction | High fluorine content leads to low polarizability and weak intermolecular forces. |

| Contact Angle | Increase (Hydrophobicity/Oleophobicity) | Repulsion of both water and oil due to the fluorinated surface. |

| Adhesion | Reduction | Low surface energy minimizes adhesive forces. |

| Chemical Resistance | Enhancement | Inertness of C-F bonds and the stable adamantane structure. |

This table is based on the general properties of fluorinated compounds and adamantane derivatives and is not derived from specific experimental data on this compound.

This compound as a Component in Advanced Nanomaterials Research

The incorporation of adamantane units into polymers and nanomaterials is a known strategy to enhance thermal and mechanical properties. Perfluorination of this structure would add the benefits of chemical inertness and unique electronic properties. While specific examples involving this compound are not available, one can surmise its potential role in the development of advanced nanomaterials.

Potential research directions could include the synthesis of this compound-based nanoparticles or its use as a functional ligand for metallic or semiconductor nanoparticles. The rigid and bulky nature of the this compound group could provide steric stabilization to nanoparticles, preventing aggregation and improving their dispersibility in various media.

Table 2: Potential Roles of this compound in Nanomaterials

| Nanomaterial Type | Potential Function of this compound | Desired Outcome |

| Polymer Nanocomposites | Filler or surface modifier for fillers | Improved thermal stability, reduced moisture absorption, enhanced matrix-filler incompatibility for specific applications. |

| Core-Shell Nanoparticles | Shell material or stabilizing ligand | Enhanced chemical and thermal stability of the core, controlled surface properties. |

| Functionalized Surfaces | Anchoring group for self-assembled monolayers | Creation of robust, low-energy surfaces with high thermal stability. |

This table represents potential applications based on the known properties of adamantane and perfluorinated compounds, pending specific experimental validation for this compound.

Perfluoromethyladamantane As a Specialized Solvent and Reaction Medium

Utilization in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry encourage the use of substances and processes that reduce or eliminate the use and generation of hazardous substances. In this context, the selection of an appropriate solvent is crucial, as solvents often constitute a significant portion of the waste generated in chemical reactions. Perfluorinated compounds, including perfluoromethyladamantane, are being investigated as potential green solvent alternatives due to their unique properties.

The highly fluorinated nature of this compound renders it immiscible with many common organic solvents, creating opportunities for its use in biphasic or multiphasic reaction systems. This immiscibility can be harnessed to enhance reaction selectivity. In such systems, reactants, catalysts, and products can be selectively partitioned between the fluorous phase (containing this compound) and a conventional organic or aqueous phase. This partitioning can favor specific reaction pathways, leading to higher yields of the desired product and minimizing the formation of byproducts.

The choice of a perfluorinated solvent can influence the stereoselectivity and regioselectivity of a reaction. The unique solvent environment provided by this compound, characterized by its low polarity and weak intermolecular interactions, can alter the transition state energies of competing reaction pathways, thereby favoring the formation of a specific isomer.

Table 1: Influence of Solvent on Reaction Selectivity (Hypothetical Data) | Reaction | Conventional Solvent | Selectivity (%) | this compound | Selectivity (%) | | :--- | :--- | :--- | :--- | :--- | | Isomerization of Alkene A | Toluene | 75 (Isomer X) | 95 (Isomer X) | | Asymmetric Aldol Reaction | THF | 80 (ee) | 92 (ee) | | Friedel-Crafts Acylation | Dichloromethane | 60 (para) | 85 (para) | Note: This table presents hypothetical data to illustrate the potential impact of this compound on reaction selectivity and is not based on published experimental results.

Solvent-free or reduced-solvent reactions are a cornerstone of green chemistry, aiming to minimize waste and energy consumption. While seemingly contradictory, highly inert and thermally stable solvents like this compound can play a crucial role in facilitating such reactions. In processes where a minimal amount of a dispersing medium is necessary for heat and mass transfer, this compound can serve as an efficient, non-reactive medium. Its high thermal stability allows for reactions to be conducted at elevated temperatures without solvent degradation, a common issue with many conventional organic solvents.

Furthermore, its low miscibility with products simplifies their isolation. After the reaction, the product phase can be easily separated from the this compound phase, which can then be recycled and reused, aligning with the principles of a circular economy in chemical manufacturing.

Extraction and Separation Methodologies Utilizing this compound

The unique solubility characteristics of this compound make it a valuable tool in modern extraction and separation technologies. Its ability to selectively dissolve highly fluorinated compounds while being immiscible with many organic and aqueous phases is the basis for its application in these areas.

In liquid-liquid extraction, this compound can be used as a "fluorous phase." This technique is particularly useful for the separation of fluorinated compounds from non-fluorinated ones. For instance, in the synthesis of fluorous-tagged molecules, which are often used in catalyst recovery and combinatorial chemistry, a fluorous-organic biphasic system can be employed. The fluorous-tagged species will preferentially dissolve in the this compound phase, allowing for their efficient separation from the non-tagged reactants and byproducts in the organic phase.

Table 2: Partition Coefficients of a Fluorous-Tagged Compound (Hypothetical Data)

| Solvent System | Partition Coefficient (K = [Compound]fluorous / [Compound]organic) |

|---|---|

| This compound / Toluene | > 100 |

| This compound / Hexane | > 150 |

| This compound / Acetonitrile | > 50 |

Note: This table illustrates the high affinity of fluorous-tagged compounds for a fluorous solvent like this compound.

In the field of chromatography, this compound and related perfluorinated compounds have found application as components of both mobile and stationary phases. In fluorous solid-phase extraction (F-SPE), a stationary phase is modified with a fluorous layer. A mixture containing a fluorous-tagged compound is passed through the column, and the tagged compound is retained on the stationary phase through fluorous-fluorous interactions. The non-fluorinated components are washed away, and the desired compound is then eluted with a highly fluorinated solvent.

While less common, perfluorinated solvents can also be used as components of the mobile phase in high-performance liquid chromatography (HPLC), particularly for the separation of highly fluorinated analytes where conventional reversed-phase or normal-phase systems may not provide adequate resolution.

Facilitation of Novel Chemical Transformations and Process Intensification

The use of specialized solvents like this compound can enable chemical transformations that are difficult or impossible to achieve in conventional media. The inertness of perfluorinated solvents allows for the use of highly reactive reagents and intermediates that would otherwise react with the solvent.

Process intensification aims to develop smaller, more efficient, and safer chemical processes. The excellent thermal properties of this compound, such as its wide liquid range and high heat capacity, make it a suitable heat transfer fluid in microreactors and other continuous flow systems. These systems offer enhanced control over reaction parameters, leading to improved yields and safety. The integration of reaction and separation in a single unit, facilitated by the use of a fluorous phase, is another example of process intensification. This can lead to significant reductions in equipment size, energy consumption, and waste generation, contributing to more sustainable and economically viable chemical manufacturing.

Recovery and Recycling Strategies for Sustainable Chemical Engineering Research

The adoption of sustainable practices is a cornerstone of modern chemical engineering, and the use of specialized solvents like this compound necessitates robust strategies for its recovery and recycling. The high cost, energy-intensive synthesis, and chemical persistence of fluorinated compounds make their single-use application economically and environmentally untenable. Implementing efficient recovery protocols not only minimizes waste and reduces the environmental footprint but also enhances the cost-effectiveness of research and industrial processes. The primary goal is to create a closed-loop system where the solvent is recovered from reaction mixtures, purified to a high degree, and reused in subsequent processes, aligning with the principles of a circular economy.

Key strategies for the recovery of this compound center on exploiting its unique physical properties, such as its high boiling point, chemical inertness, and large molecular size. These methods include specialized distillation techniques, advanced membrane separation, and selective solid-phase extraction.

Vacuum Distillation